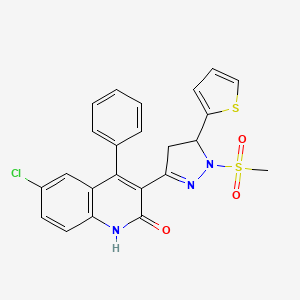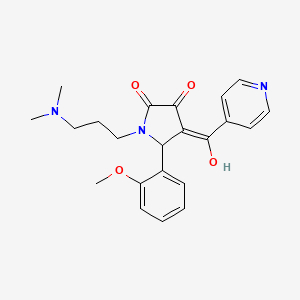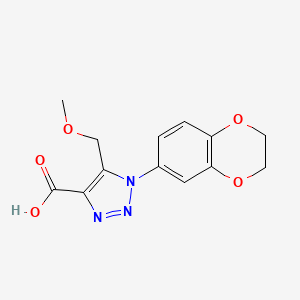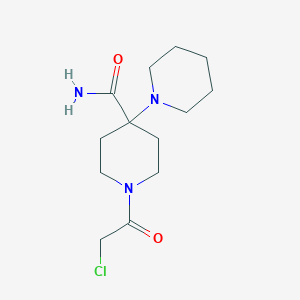![molecular formula C23H26N4O3 B2627980 4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775526-24-3](/img/structure/B2627980.png)
4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a methylbenzoyl group, a piperidine ring, and a 1,2,4-triazolone ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and 1,2,4-triazolone rings are likely to contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the methoxy and benzoyl groups in this compound could potentially make it relatively polar .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-triazole derivatives, including those related to the specified compound, and evaluated their antimicrobial activities. Several newly synthesized compounds were found to possess good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Stabilities and Anticancer Properties
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This research highlights the potential anticancer activity of compounds structurally similar to the one (Karayel, 2021).
Enzyme Inhibition
Bekircan, Ülker, & Menteşe (2015) used a compound with a similar structure as a starting point to synthesize novel heterocyclic compounds. These compounds were screened for their lipase and α-glucosidase inhibition, showing significant activity and suggesting potential for diabetes and obesity treatment applications (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Evaluation
In another study, Bekircan et al. (2008) synthesized derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated them for anticancer activity. Some of the synthesized compounds were screened against a panel of 60 cell lines derived from various cancer types, showing promising anticancer potential (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Quantum Chemical Calculations
Kotan & Yuksek (2021) optimized the structure of a related compound using Density Functional Theory (DFT) methods. Their study provides insights into the electronic properties, thermodynamic parameters, and molecular stabilities of such compounds, contributing to the understanding of their reactivity and potential biological activities (Kotan & Yuksek, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-3-7-19(8-4-16)22(28)26-13-11-18(12-14-26)21-24-25-23(29)27(21)15-17-5-9-20(30-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTREXKAJFCXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)
![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)




![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)